molecular formula C20H19ClN4O2S2 B2909465 N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 921506-51-6

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2909465
CAS No.: 921506-51-6
M. Wt: 446.97
InChI Key: BBIMJNCZFYPISG-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide (CAS: 1048676-55-6) is a synthetic small molecule featuring a thiophene-2-carboxamide moiety linked to a thiazole ring, which is further connected via a 2-oxoethyl chain to a 3-chlorophenyl-substituted piperazine (Fig. 1). Its molecular formula is C₂₀H₂₂ClN₅O₃S, with a molecular weight of 447.9 g/mol .

Properties

IUPAC Name

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S2/c21-14-3-1-4-16(11-14)24-6-8-25(9-7-24)18(26)12-15-13-29-20(22-15)23-19(27)17-5-2-10-28-17/h1-5,10-11,13H,6-9,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIMJNCZFYPISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing data from various studies, including molecular docking, in vitro assays, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H24ClN5O4C_{21}H_{24}ClN_5O_4, with a molecular weight of approximately 445.90 g/mol. Its structural features include:

  • Piperazine moiety : Known for its role in various pharmacological effects.
  • Thiazole and thiophene rings : Contribute to the compound's reactivity and interaction with biological targets.
  • Chlorophenyl group : Enhances lipophilicity and potential receptor binding.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole-containing compounds, including derivatives similar to this compound.

  • In Vitro Studies :
    • Compounds with similar thiazole structures demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For example, thiazole derivatives have shown IC50 values ranging from 1.61μg/mL1.61\,\mu g/mL to 1.98μg/mL1.98\,\mu g/mL, indicating potent activity compared to standard drugs like doxorubicin .
    • The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing anticancer activity .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell proliferation and survival pathways, such as Bcl-2 . The hydrophobic interactions observed during docking simulations indicate a strong binding affinity to these targets.

Antimicrobial Activity

The antimicrobial potential of compounds related to this compound has also been explored:

  • In Vitro Assays :
    • Studies have shown that thiazole derivatives exhibit antimicrobial activity comparable to standard antibiotics such as ciprofloxacin and fluconazole . The tube dilution method confirmed significant inhibition zones against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

Functional GroupEffect on Activity
PiperazineIncreases receptor affinity
Thiazole ringEssential for anticancer properties
Chlorophenyl groupEnhances lipophilicity
Electron-donating groupsImproves cytotoxicity

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiazole derivatives and evaluated their anticancer efficacy using MTT assays. Compounds with similar structures to this compound exhibited promising results, with one compound showing an IC50 value lower than that of doxorubicin .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazole derivatives against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, reinforcing the potential for developing new antimicrobial agents based on this scaffold .

Chemical Reactions Analysis

Thiophene Carboxamide

  • Hydrolysis : Under acidic or basic conditions, the carboxamide group can hydrolyze to form thiophene-2-carboxylic acid. For example: Compound+H2OH+/OHThiophene 2 COOH+NH3\text{Compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Thiophene 2 COOH}+\text{NH}_3 This reactivity is typical of aromatic amides .

Thiazole Ring

  • Electrophilic substitution : The electron-rich thiazole ring undergoes halogenation or nitration at the 5-position under mild conditions (e.g., HNO₃/H₂SO₄) .
  • Nucleophilic attack : Thiazoles react with amines or thiols at the 2-position. For instance, hydrazine can open the thiazolidinone ring to form pyrazole derivatives .

Piperazine-Ethyl Linker

  • N-Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines .
  • Oxidation : The ethyl carbonyl group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄ .

Key Reaction Pathways

Reaction Type Conditions Products Source
Amide hydrolysis 6M HCl, reflux, 12hThiophene-2-carboxylic acid
Thiazole bromination Br₂/CH₃COOH, 0°C, 2h5-Bromo-thiazole derivative
Piperazine alkylation CH₃I, K₂CO₃, DMF, 60°C, 6hN-Methylpiperazine analog
Hydrazine cyclization NH₂NH₂, EtOH, 80°C, 4hPyrazole-thiophene hybrid

Stability and Degradation

  • Photodegradation : The thiophene moiety is susceptible to UV light, leading to ring-opening products .
  • Thermal decomposition : Above 200°C, the compound degrades into chlorophenylpiperazine and thiazole fragments .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole Scaffolds

Several analogues share the piperazine-thiazole core but differ in substituents and appended functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide 3-Chlorophenyl-piperazine, thiophene-2-carboxamide 447.9 Not reported
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Chlorophenyl-piperazine, p-tolyl-thiazole, acetamide 426.96 MMP inhibition (anti-inflammatory potential)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-Fluorophenyl-piperazine, p-tolyl-thiazole, acetamide 410.51 MMP inhibition
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Phenyl-piperazine, 4-methoxyphenyl-thiazole, acetamide 408.52 MMP inhibition
Compound 4 (P-gp inhibitor) 4-Bromophenyl-thiazole, acetamide, chlorophenyl-benzyl Not reported Enhanced paclitaxel bioavailability (56–106%)

Key Observations :

  • Substituent Effects : The 3-chlorophenyl group on piperazine in the target compound may confer distinct electronic and steric properties compared to 4-substituted phenyl groups (e.g., 4-Cl, 4-F, 4-OCH₃) in analogues. These differences could influence receptor binding affinity or metabolic stability.
  • Linker Variations : The target compound employs a thiophene-2-carboxamide group, whereas analogues in use simpler acetamide linkers. The thiophene ring may enhance π-π stacking interactions with aromatic residues in target proteins.

Analogues with Benzothiazole-Piperazine Motifs

Benzothiazole derivatives, though distinct in core structure, provide insights into the role of heterocyclic substitutions:

Compound Name Key Features Molecular Weight (g/mol) Activity Reference
N-[2-(4-Benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) Benzothiazole-piperazine, nitroimidazole-propanamide Not reported Antiproliferative (low HIV selectivity)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) Benzothiazole-piperazine, triazole-ethanone 593.17 Anticancer candidate (structural data)

Key Observations :

  • For example, 4l showed antiproliferative activity but lacked HIV-1 selectivity compared to nevirapine .
  • Functional Group Additions : Triazole and nitroimidazole moieties (e.g., 5i ) may enhance binding to enzymes like kinases or proteases, though detailed mechanistic studies are needed.

Thiophene Carboxamide Derivatives

Compounds with thiophene carboxamide groups illustrate the versatility of this functional group:

Compound Name Key Features Molecular Weight (g/mol) Activity Reference
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Piperazine-carbothioyl, nitro group 410.9 Not reported
N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride Methoxybenzothiazole, furan carboxamide 422.9 Not reported

Key Observations :

  • Carbothioyl vs. Carboxamide : The thioamide group in ’s compound may affect hydrogen-bonding capacity compared to the carboxamide in the target compound.
  • Substituent Positioning : The 3-chlorophenyl group on piperazine in the target compound vs. 6-methoxybenzo[d]thiazole in ’s analogue could lead to divergent pharmacokinetic profiles.

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